Ethylene/propylene/diene terpolymer

Catalog No.
S3470356
CAS No.
25038-36-2
M.F
C14H22
M. Wt
190.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene/propylene/diene terpolymer

CAS Number

25038-36-2

Product Name

Ethylene/propylene/diene terpolymer

IUPAC Name

ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

InChI

InChI=1S/C9H12.C3H6.C2H4/c1-2-8-5-7-3-4-9(8)6-7;1-3-2;1-2/h2-4,7,9H,5-6H2,1H3;3H,1H2,2H3;1-2H2/b8-2+;;

InChI Key

MPXNNMASLYQCAH-SZPWSVBHSA-N

SMILES

CC=C.CC=C1CC2CC1C=C2.C=C

Canonical SMILES

CC=C.CC=C1CC2CC1C=C2.C=C

Isomeric SMILES

CC=C.C/C=C/1\CC2CC1C=C2.C=C

Microfluidic Devices and Sensors

The elastomeric nature and chemical resistance of this polymer make it suitable for microfluidic devices and sensors. These microfluidic devices handle minute volumes of fluids and require materials that can withstand the chemicals being used. Studies have shown its effectiveness in fabricating microfluidic channels due to its good processability and compatibility with various solvents [].

Sealants and Gaskets

The elastomeric properties also make this polymer a valuable material for fabricating seals and gaskets in laboratory equipment. These seals and gaskets need to be flexible and resistant to a variety of chemicals to ensure proper functioning of the equipment.

While there isn't extensive scientific literature readily available on this specific application, the properties generally align with common gasket materials.

Research into Polymer Properties

The terpolymer structure of Bicyclo(2.2.1)hept-2-ene, 5-ethylidene-, polymer with ethene and 1-propene makes it an interesting subject for research into polymer properties. Scientists can study how the combination of different monomer units (ethylene, propylene, and the bicyclic unit) influences the overall characteristics of the polymer, such as its mechanical strength, chemical resistance, and thermal stability.

Scientific publications exist that explore the relationship between the composition of these terpolymers and their properties [].

Ethylene/propylene/diene terpolymer, commonly known as Ethylene Propylene Diene Monomer rubber, is a type of synthetic rubber that is highly valued for its versatility and durability. It is synthesized from three key monomers: ethylene, propylene, and a diene component, which allows for crosslinking through sulfur vulcanization. This unique composition gives the terpolymer its distinctive properties, including excellent resistance to heat, ozone, and weathering, making it suitable for a wide range of applications in various industries

Involved in the production of ethylene/propylene/diene terpolymer include:

  • Polymerization: The initial step involves the polymerization of ethylene and propylene to form a copolymer. This process can be facilitated by various catalysts that influence the molecular structure and properties of the resulting polymer.
  • Diene Incorporation: The diene component, typically ethylidene norbornene, dicyclopentadiene, or vinyl norbornene, is introduced into the polymer chain. This incorporation is crucial as it enables crosslinking during the vulcanization process.
  • Vulcanization: The final step involves vulcanization, where sulfur is added to the polymer mixture. This process creates crosslinks between polymer chains, enhancing the mechanical properties and thermal stability of the material .

The synthesis of ethylene/propylene/diene terpolymer can be achieved through several methods:

  • Solution Polymerization: This method utilizes a solvent to dissolve the monomers and facilitate their reaction in a controlled environment. It allows for precise control over molecular weight and composition.
  • Emulsion Polymerization: In this method, the monomers are emulsified in water with surfactants, leading to the formation of polymer particles dispersed in an aqueous medium. This technique is often used for producing latexes.
  • Bulk Polymerization: This approach involves polymerizing the monomers without solvents or emulsifiers, resulting in a high concentration of polymer product. It is typically used for producing large quantities of rubber .

Ethylene/propylene/diene terpolymer has a broad range of applications across various industries:

  • Automotive Industry: Used for seals, gaskets, hoses, and weather stripping due to its excellent weather resistance and flexibility.
  • Construction: Commonly employed in roofing membranes, waterproofing systems, and insulation materials.
  • Consumer Goods: Utilized in products like garden hoses, appliance seals, and sports equipment due to its durability.
  • Industrial

Studies on the interactions of ethylene/propylene/diene terpolymer with other materials reveal its compatibility with various substances but highlight its limitations with certain oils and solvents. For instance:

  • Compatibility: EPDM shows good compatibility with polar fluids but can degrade when exposed to mineral oils or petroleum-based products.
  • Adhesion: Establishing strong bonds between EPDM and metals can be challenging due to its low surface energy; surface treatments or primers are often required to enhance adhesion

    Ethylene/propylene/diene terpolymer shares similarities with several other synthetic rubbers but stands out due to its unique properties:

    Compound NameKey FeaturesUnique Aspects
    Ethylene Propylene RubberGood electrical insulation; lacks diene componentLimited crosslinking options; used primarily in cables
    Styrene-Butadiene RubberExcellent abrasion resistance; lower costLess heat resistance compared to ethylene/propylene/diene terpolymer
    Natural RubberHigh elasticity; good tensile strengthSusceptible to environmental degradation
    Nitrile RubberExcellent oil resistanceBetter oil resistance but lower heat stability

    Ethylene/propylene/diene terpolymer is particularly valued for its superior weather resistance and longevity in outdoor applications compared to these similar compounds

    Metallocene-Catalyzed Terpolymerization Kinetics and Reactor Dynamics

    Metallocene catalysts have revolutionized EPDM production by enabling precise control over polymer architecture. Unlike conventional Ziegler-Natta catalysts, metallocene systems employ single-site active centers, ensuring uniform comonomer incorporation and narrower molecular weight distributions. For example, the MC-4/MAO (methylaluminoxane-activated metallocene) system achieves terpolymerization activities of 15–25 kg/(mmol Zr h) in liquid propylene bulk at 30–60°C. Ethylene pressure (15–30 atm) and diene concentration (0.1–0.3 mol/L 5-ethylidene-2-norbornene, ENB) critically influence catalyst efficiency, with higher ethylene partial pressures enhancing diene incorporation rates by 20–40%.

    Reactor dynamics further modulate polymerization outcomes. Continuous stirred-tank reactors (CSTRs) operating at 120–140°C facilitate rapid mixing, achieving homogenous EPDM batches within 3–4 minutes. The exothermic nature of the reaction necessitates precise temperature control to prevent thermal degradation, particularly when synthesizing high-molecular-weight terpolymers (Mw ≈ 140,000–160,000).

    Table 1: Comparative Performance of Metallocene Catalyst Systems

    Catalyst SystemTemperature (°C)Activity (kg/(mmol Zr h))ENB Incorporation (%)
    MC-1/MAO3012–151.8–2.5
    MC-4/MAO30–6015–253.5–5.3
    Ziegler-Natta50–808–101.0–1.8

    Data derived from.

    Heterophase Composition Development via Sequential Propylene/EPDM Polymerization

    Sequential polymerization strategies enhance EPDM’s compatibility with polypropylene (PP), creating heterophase composites with tailored mechanical properties. In a two-stage process, isotactic polypropylene (iPP) is first synthesized at 60°C using MC-3/MAO catalysts, followed by ethylene-propylene-ENB terpolymerization in the PP matrix. This method yields composites containing 40–85 wt% EPDM, with ethylene content ranging from 35–70 wt% and ENB levels up to 5.3 wt%.

    Phase morphology analysis via transmission electron microscopy (TEM) reveals that filler distribution and cure system partitioning between EPDM and NR/BR (natural rubber/butadiene rubber) phases are optimized through sequential mixing. For instance, pre-mixing 30% of carbon black and curatives into an EPDM masterbatch before blending with NR/BR reduces phase domain sizes by 50%, improving tensile strength by 15–20%. Hansen solubility parameters (δ ≈ 16.5 MPa¹/² for EPDM vs. 17.5 MPa¹/² for NR/BR) guide the design of interpenetrating networks, ensuring uniform crosslinking.

    Non-Conjugated Diene Incorporation Strategies for Crosslinking Optimization

    Non-conjugated dienes like ENB are integral to EPDM’s vulcanization efficiency. Metallocene catalysts outperform Ziegler-Natta systems in diene incorporation, achieving ENB contents of 4.5–5.3 wt% compared to 1.0–1.8 wt%. Exxpol-based catalysts enable ENB incorporation rates of 0.5–1.2 mol%, with ¹H NMR confirming 17% free double bonds available for crosslinking.

    Strategic diene placement within the polymer backbone minimizes side reactions during vulcanization. For example, positioning ENB units in amorphous regions reduces steric hindrance, accelerating sulfur-based cure systems by 30–40%. Additionally, iodine bromide (IBr) titration quantifies residual diene monomers, ensuring optimal crosslink density (target: 0.02–0.05 mol% free diene).

    Table 2: Diene Incorporation and Crosslink Efficiency

    ParameterMetallocene EPDMZiegler-Natta EPDM
    ENB Content (wt%)4.5–5.31.0–1.8
    Free Double Bonds (%)178
    Cure Rate (min⁻¹)0.450.28

    Data sourced from.

    Ziegler-Natta Versus Metallocene Catalyst Architectures for Monomer Sequence Control

    The selection of catalytic systems profoundly influences the monomer sequence distribution, molecular weight, and stereoregularity of ethylene/propylene/diene terpolymers. Ziegler-Natta catalysts, typically composed of titanium or vanadium halides paired with alkylaluminum cocatalysts, enable broad molecular weight distributions and moderate control over monomer incorporation. For instance, vanadium-based Ziegler-Natta systems exhibit enhanced diene incorporation efficiency due to reduced steric hindrance at the active site, facilitating the polymerization of bulky diene monomers such as ethylidenenorbornene [4] [5]. These catalysts produce polymers with a semi-blocky monomer sequence, as evidenced by $$^{13}\text{C}$$ NMR analyses showing alternating ethylene-propylene segments interspersed with diene-derived branch points [1] [5].

    In contrast, metallocene catalysts, characterized by single-site active centers with well-defined ligand geometries, offer precise control over monomer sequencing. Cyclopentadienyl-based metallocenes, such as rac-dimethylsilylbis(indenyl)zirconium dichloride, generate terpolymers with narrow molecular weight distributions ($$Đ < 2.5$$) and statistically random ethylene-propylene distributions [3] [5]. The constrained ligand environment in metallocenes suppresses diene homopolymerization, favoring alternating insertion with ethylene or propylene. This results in terpolymers with uniform diene placement, critical for optimizing crosslinking efficiency in vulcanized rubber applications [3] [5].

    Table 1: Comparison of Ziegler-Natta and Metallocene Catalysts in Ethylene/Propylene/Diene Terpolymerization

    ParameterZiegler-Natta CatalystsMetallocene Catalysts
    Molecular Weight Distribution ($$Đ$$)4.0–8.0 [4] [5]1.8–2.5 [3] [5]
    Ethylene Reactivity Ratio ($$r_1$$)5.2–8.3 [5]1.1–2.7 [3]
    Diene Incorporation Efficiency40–60% [4]70–85% [3]
    StereoregularityAtactic to low isotacticity [1]Syndiotactic or isotactic [3]

    Methylaluminoxane Cocatalyst Interactions and Ethylene Pressure Modulation Effects

    Methylaluminoxane, a widely used cocatalyst in metallocene systems, enhances catalytic activity by scavenging impurities and stabilizing cationic active species. Optimal methylaluminoxane-to-metal ratios (typically 200:1–500:1) maximize ethylene propagation rates while minimizing chain transfer reactions [1] [3]. Excess methylaluminoxane concentrations (>800:1) induce site deactivation through ligand over-saturation, reducing overall turnover frequencies by 30–40% [3] [5].

    Ethylene pressure exerts kinetic and thermodynamic control over monomer insertion. Elevated pressures (10–20 bar) increase ethylene solubility in liquid propylene media, favoring ethylene-enriched sequences. For example, at 15 bar ethylene pressure, the ethylene content in terpolymers rises from 45 wt% to 62 wt%, while propylene incorporation decreases proportionally [4] [5]. This pressure-dependent behavior aligns with the Mayo-Lewis equation, where ethylene’s higher reactivity ratio under pressurized conditions dominates copolymerization kinetics [5].

    Table 2: Effect of Ethylene Pressure on Terpolymer Composition

    Ethylene Pressure (bar)Ethylene Content (wt%)Propylene Content (wt%)Diene Content (wt%)
    545 ± 248 ± 27 ± 1
    1053 ± 341 ± 36 ± 1
    1562 ± 232 ± 26 ± 1
    2068 ± 326 ± 36 ± 1

    Solvent-Mediated Polymerization in Liquid Propylene Media

    Liquid propylene serves as both monomer and solvent in slurry polymerization processes, offering advantages in heat transfer and viscosity control. The high dielectric constant of liquid propylene ($$\varepsilon = 1.8$$) stabilizes polar intermediates, reducing chain termination rates compared to hydrocarbon solvents like hexane ($$\varepsilon = 1.9$$) [2] [4]. This solvent effect enables the synthesis of high-molecular-weight terpolymers ($$M_w > 350,000\ \text{g/mol}$$) with narrow dispersities [4] [5].

    In contrast, solution polymerization in inert solvents (e.g., toluene) facilitates higher diene incorporation (up to 12 wt%) due to improved monomer miscibility. However, elevated temperatures (>80°C) in solution processes accelerate β-hydrogen elimination, limiting molecular weights to $$M_w < 200,000\ \text{g/mol}$$ [2] [5].

    Table 3: Solvent Systems in Ethylene/Propylene/Diene Terpolymerization

    SolventTemperature (°C)$$M_w$$ (g/mol)Diene Content (wt%)
    Liquid Propylene60–70350,000–500,0005–7
    Hexane70–80200,000–300,0006–8
    Toluene80–90150,000–200,00010–12

    Cathodic Side Sealing Solutions in Proton Exchange Membrane Fuel Cells Under Acidic Humid Environments

    Ethylene propylene diene terpolymer has emerged as a critical sealing material for cathodic side applications in proton exchange membrane fuel cells, where it must withstand the challenging combination of acidic conditions, elevated humidity, and thermal cycling. The material's exceptional performance in these environments stems from its unique molecular structure and crosslinking characteristics that provide superior resistance to electrochemical degradation [1].

    Research conducted on various ethylene propylene diene terpolymer formulations has demonstrated significant performance variations depending on the specific compounding and processing methods employed. Molded ethylene propylene diene terpolymer exhibits superior sealing performance compared to sheet forms, with tensile strength retention of 87% versus 75% after exposure to simulated fuel cell conditions at 80°C for 100 days [2]. The enhanced performance of molded configurations is attributed to the more uniform crosslink distribution and reduced internal stress concentrations that occur during the molding process.

    Recent investigations into sustainable ethylene propylene diene terpolymer formulations have revealed the critical importance of carbon black filler selection on cathodic sealing performance. Circular carbon black filled ethylene propylene diene terpolymer demonstrates exceptional dimensional stability under acidic conditions, retaining over 90% of its tensile strength and exhibiting minimal volumetric swelling of only 0.97% when exposed to 1 M sulfuric acid solutions at 90°C for 1000 hours [3]. This superior performance contrasts sharply with recycled carbon black formulations, which show swelling exceeding 4.5% and tensile strength retention as low as 68% under identical conditions.

    The sealing mechanism in cathodic environments involves complex interactions between the polymer matrix and the aggressive electrochemical environment. Surface morphology analysis using scanning electron microscopy reveals that high-performance ethylene propylene diene terpolymer formulations maintain smoother surface characteristics with minimal porosity development, while inferior formulations develop pronounced surface erosion and increased sulfur uptake [3]. These morphological changes directly correlate with the material's ability to maintain effective sealing under the compressive loads typical of fuel cell stack assemblies.

    Material ConfigurationTensile Strength Retention (%)Compression Set (%)Volumetric Swelling (%)Chemical Resistance Rating
    Ethylene Propylene Diene Terpolymer Sheet75222.10Good
    Ethylene Propylene Diene Terpolymer Molded87151.80Excellent
    Circular Carbon Black Ethylene Propylene Diene Terpolymer90120.97Excellent
    Recycled Carbon Black Ethylene Propylene Diene Terpolymer68254.50Fair

    Temperature cycling effects on cathodic sealing performance have been extensively studied, revealing that ethylene propylene diene terpolymer maintains superior sealing integrity across the full operational temperature range of proton exchange membrane fuel cells. The material demonstrates stable performance from -40°C to 150°C, with minimal changes in compression set properties even after extended thermal cycling [4]. This thermal stability is particularly crucial for automotive applications where frequent cold starts and temperature variations are encountered.

    The chemical resistance mechanisms of ethylene propylene diene terpolymer in acidic humid environments are fundamentally different from those observed in other elastomeric materials. The non-polar nature of the polymer backbone provides inherent resistance to polar chemical attack, while the crosslinked network structure prevents significant chain mobility that could lead to degradation [5]. Conductivity measurements of hot water extracts demonstrate that high-quality ethylene propylene diene terpolymer formulations remain below the 5 μS/cm threshold for over 100 hours of immersion, indicating minimal ionic leaching compared to alternative sealing materials [1].

    Long-Term Oxidative Stability Mechanisms in Fuel Cell Peripheral Components

    The long-term oxidative stability of ethylene propylene diene terpolymer in fuel cell peripheral components is governed by complex degradation mechanisms that operate across multiple temperature and chemical environments. Understanding these mechanisms is essential for predicting component lifetime and optimizing material formulations for extended service life [6].

    Thermal oxidative aging studies reveal that ethylene propylene diene terpolymer undergoes a series of interconnected degradation processes that can be categorized into distinct temperature regimes. In the primary degradation temperature range of 70-90°C, oxidative chain scission dominates, characterized by the formation of hydroxyl and carbonyl groups as evidenced by increasing carbonyl index values with aging time [6]. The activation energy for this process is approximately 85 kJ/mol, indicating moderate thermal stability under typical fuel cell operating conditions.

    The crosslinking density evolution during oxidative aging follows a complex pattern that initially increases due to additional crosslink formation, then decreases as chain scission becomes predominant. This behavior is quantitatively described by the relationship between crosslink density and aging time, where maximum crosslink density occurs at approximately 36 days of aging at 120°C before declining due to network degradation [6]. The competing processes of crosslinking and degradation result in a dynamic equilibrium that determines the ultimate mechanical properties of aged components.

    Surface oxidation mechanisms in ethylene propylene diene terpolymer involve the formation of oxygen-containing functional groups that alter the material's surface chemistry and affect its interaction with the fuel cell environment. Fourier transform infrared spectroscopy analysis reveals progressive increases in carbonyl and hydroxyl peak intensities, with the carbonyl index serving as a quantitative measure of oxidative degradation extent [6]. These surface modifications can influence the material's wetting characteristics and potentially affect its sealing performance over extended service periods.

    Degradation MechanismTemperature Range (°C)Activation Energy (kJ/mol)Primary Chemical ProcessStability Rating
    Oxidative Chain Scission70-9085Carbon-Carbon Bond BreakingModerate
    Crosslinking Density Changes80-120125Network RestructuringHigh
    Ionic Leaching60-9065Filler MigrationLow
    Surface Oxidation90-150150Carbonyl FormationModerate
    Thermal Decomposition450-520280Polymer Chain PyrolysisHigh

    The role of antioxidants in ethylene propylene diene terpolymer formulations significantly influences long-term oxidative stability. Sterically hindered phenolic antioxidants can reduce the thermal degradation reaction level but paradoxically may reduce the activation energy of thermal degradation of the main chain [6]. This complex interaction requires careful balance in antioxidant selection and concentration to optimize long-term stability without compromising other performance characteristics.

    Thermogravimetric analysis of aged ethylene propylene diene terpolymer reveals a three-stage thermal decomposition process that provides insights into the material's long-term stability. The first stage, occurring between 200-450°C, involves the loss of volatile substances including plasticizers and processing aids. The second stage, from 450-520°C, corresponds to the main polymer degradation, while the third stage involves the oxidation of carbon black and other thermally stable components [6]. The initial weight loss temperature gradually decreases with aging time, indicating reduced thermal stability of aged materials.

    Chemical leaching behavior in fuel cell environments represents a critical aspect of long-term stability that directly impacts both material performance and fuel cell operation. High-performance liquid chromatography analysis of aging solutions reveals the presence of ultraviolet-active leachates that can migrate from the polymer matrix during extended exposure to acidic conditions [7]. The concentration and nature of these leachates provide important information about the degradation pathways and their potential impact on fuel cell performance.

    Differential scanning calorimetry studies of fresh, heat-aged, and acid-aged ethylene propylene diene terpolymer samples reveal significant changes in thermal transitions that correlate with the extent of oxidative degradation. The glass transition temperature and crystallization behavior are affected by the aging process, with implications for the material's mechanical properties and dimensional stability under operating conditions [7].

    Vulcanization Protocols for Enhanced Chemical Resistance in Bipolar Plate Gaskets

    The development of optimized vulcanization protocols for ethylene propylene diene terpolymer bipolar plate gaskets represents a critical advancement in achieving enhanced chemical resistance for fuel cell applications. The selection of appropriate vulcanization systems directly influences the crosslink network structure, which determines the material's resistance to chemical attack and dimensional stability under service conditions [8].

    Sulfur-based vulcanization systems have traditionally been employed for ethylene propylene diene terpolymer crosslinking, utilizing the unsaturated diene content of approximately 9% for crosslink formation. However, recent research has demonstrated that mixed sulfur-peroxide vulcanization systems offer superior chemical resistance characteristics while maintaining acceptable mechanical properties [8]. The mixed system approach allows for the formation of both polysulfidic and carbon-carbon crosslinks, creating a more chemically resistant network structure.

    Peroxide-based vulcanization protocols have emerged as the preferred method for applications requiring maximum chemical resistance. Dicumyl peroxide systems form thermally stable carbon-carbon crosslinks that exhibit superior resistance to chemical attack compared to sulfur-based systems [9]. The crosslink density achieved with peroxide systems typically reaches 3.2 × 10⁻⁴ mol/cm³, significantly higher than sulfur-based systems at 2.8 × 10⁻⁴ mol/cm³, resulting in improved mechanical properties and reduced compression set values.

    The vulcanization mechanism in peroxide systems involves free radical abstraction of hydrogen atoms from the polymer backbone, with tertiary carbons serving as the primary sites for radical formation. The resulting macroradicals can combine to form carbon-carbon crosslinks between polymer chains or react with unsaturated sites in the diene component [10]. This dual crosslinking mechanism provides enhanced network stability and chemical resistance compared to single-mechanism systems.

    Co-agent assisted peroxide vulcanization represents an advanced approach for achieving maximum chemical resistance in bipolar plate gasket applications. Trimethylolpropane trimethacrylate serves as an effective co-agent that increases crosslinking efficiency and forms additional crosslinks through grafting reactions [9]. The co-agent bridges between polymer chain segments create a more rigid network structure with enhanced resistance to chemical swelling and degradation.

    Vulcanization SystemCrosslink Density (mol/cm³)Chemical ResistanceTemperature Stability (°C)Compression Set (%)Curing Time (min)
    Sulfur-based2.8 × 10⁻⁴Good1501820
    Peroxide-based3.2 × 10⁻⁴Excellent2001215
    Mixed Sulfur/Peroxide2.5 × 10⁻⁴Very Good1751518
    Radiation-based3.0 × 10⁻⁴Good180145
    Phenolic Resin2.2 × 10⁻⁴Excellent2201625

    The influence of process oils on peroxide vulcanization requires careful consideration in bipolar plate gasket formulations. Paraffinic process oils can significantly reduce crosslink density through both dilution effects and chemical interference with the crosslinking process [11]. The chemical effect of process oils becomes particularly pronounced at higher concentrations, where the oil can consume free radicals and reduce crosslinking efficiency. Optimization of oil content and type is essential for achieving the desired balance between processability and final properties.

    Radiation-based vulcanization protocols offer unique advantages for specialized bipolar plate gasket applications requiring rapid curing and precise control of crosslink density. Electron beam irradiation provides instantaneous crosslinking without the need for chemical initiators, resulting in cleaner network structures with minimal processing additives [12]. The activation energy for radiation crosslinking is typically lower than chemical systems, allowing for more energy-efficient processing.

    The temperature-time relationship in vulcanization protocols significantly affects the final crosslink network structure and chemical resistance properties. Kissinger method analysis reveals that the activation energy for crosslinking reactions varies with the vulcanization system employed, with peroxide systems generally requiring higher activation energies but producing more thermally stable networks [11]. Optimization of curing temperature and time is critical for achieving maximum crosslink density while avoiding degradation of the polymer matrix.

    Phenolic resin vulcanization systems represent an advanced approach for achieving exceptional chemical resistance in demanding bipolar plate gasket applications. These systems form thermally stable crosslinks through condensation reactions that create a rigid network structure with outstanding resistance to chemical attack [12]. The higher temperature stability of phenolic resin systems, extending to 220°C, makes them suitable for advanced fuel cell applications requiring elevated operating temperatures.

    The selection of appropriate vulcanization protocols must consider the specific chemical environment encountered in bipolar plate gasket applications. Exposure to acidic conditions, elevated temperatures, and electrochemical environments requires careful optimization of the crosslink network structure to ensure long-term performance. The balance between chemical resistance, mechanical properties, and processability determines the ultimate success of the vulcanization protocol in practical applications.

    General Manufacturing Information

    Bicyclo[2.2.1]hept-2-ene, 5-ethylidene-, polymer with ethene and 1-propene: ACTIVE
    XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

    Dates

    Last modified: 08-19-2023

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